Cas no 2004224-80-8 (1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide)

1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide structure
2004224-80-8 structure
商品名:1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide
CAS番号:2004224-80-8
MF:C10H13NO2S
メガワット:211.28072142601
CID:5283888

1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1-methyl-2,3-dihydro-1h-indene-2-sulfonamide
    • 1H-Indene-2-sulfonamide, 2,3-dihydro-1-methyl-
    • 1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide
    • インチ: 1S/C10H13NO2S/c1-7-9-5-3-2-4-8(9)6-10(7)14(11,12)13/h2-5,7,10H,6H2,1H3,(H2,11,12,13)
    • InChIKey: RKLNAKJHVJXSOY-UHFFFAOYSA-N
    • ほほえんだ: S(C1CC2C=CC=CC=2C1C)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 307
  • トポロジー分子極性表面積: 68.5
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-679935-0.1g
1-methyl-2,3-dihydro-1H-indene-2-sulfonamide
2004224-80-8
0.1g
$1244.0 2023-05-26
Enamine
EN300-679935-10.0g
1-methyl-2,3-dihydro-1H-indene-2-sulfonamide
2004224-80-8
10g
$6082.0 2023-05-26
Enamine
EN300-679935-1.0g
1-methyl-2,3-dihydro-1H-indene-2-sulfonamide
2004224-80-8
1g
$1414.0 2023-05-26
Enamine
EN300-679935-0.25g
1-methyl-2,3-dihydro-1H-indene-2-sulfonamide
2004224-80-8
0.25g
$1300.0 2023-05-26
Enamine
EN300-679935-2.5g
1-methyl-2,3-dihydro-1H-indene-2-sulfonamide
2004224-80-8
2.5g
$2771.0 2023-05-26
Enamine
EN300-679935-0.5g
1-methyl-2,3-dihydro-1H-indene-2-sulfonamide
2004224-80-8
0.5g
$1357.0 2023-05-26
Enamine
EN300-679935-5.0g
1-methyl-2,3-dihydro-1H-indene-2-sulfonamide
2004224-80-8
5g
$4102.0 2023-05-26
Enamine
EN300-679935-0.05g
1-methyl-2,3-dihydro-1H-indene-2-sulfonamide
2004224-80-8
0.05g
$1188.0 2023-05-26

1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide 関連文献

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1-Methyl-2,3-dihydro-1h-indene-2-sulfonamideに関する追加情報

Research Brief on 1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide (CAS: 2004224-80-8)

1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide (CAS: 2004224-80-8) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique indene scaffold, has been investigated for its biological activity, particularly in the context of enzyme inhibition and modulation of protein-protein interactions. Recent studies have explored its role as a potential lead compound for the development of novel therapeutics targeting various diseases, including inflammatory disorders and cancer.

The synthesis and characterization of 1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide have been detailed in several recent publications. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the structure and purity of the compound. Additionally, computational modeling studies have provided insights into the molecular interactions of this compound with biological targets, highlighting its potential as a selective inhibitor of key enzymes involved in disease pathways.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific biological pathways. For instance, recent findings suggest that 1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide exhibits significant inhibitory activity against certain kinases and proteases, which are critical targets in oncology and inflammatory diseases. These findings are supported by robust experimental data, including enzyme kinetics assays and cell-based models, which underscore the compound's potential as a therapeutic agent.

Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide. Current research efforts are focused on structural modifications to enhance its bioavailability and reduce off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development, with the ultimate goal of initiating clinical trials.

In conclusion, 1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable lead compound for the development of novel therapeutics. Continued research and development efforts will be essential to fully realize its therapeutic potential and address the remaining challenges in drug development.

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